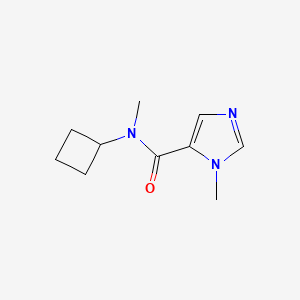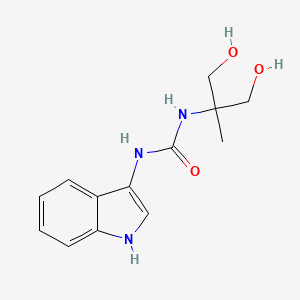
1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C13H17N3O3 and its molecular weight is 263.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Urea Biosensors and Detection Techniques
Urea biosensors have significant importance due to their ability to detect and quantify urea concentrations, which is crucial in medical diagnostics and environmental monitoring. The advancement in urea biosensors utilizes various nanoparticles and carbon materials for enzyme immobilization, enhancing the sensitivity and specificity of urea detection. This development underscores the potential of urea derivatives in biosensing technologies, which could extend to compounds like 1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea for specific biosensing applications (Botewad et al., 2021).
Uremic Toxins and Their Pharmacokinetics
Research on uremic toxins, including indoxyl sulfate and indoleacetic acid, has provided insights into the pharmacokinetics and redox properties of these compounds. These studies are essential for understanding the impact of uremic toxins on chronic kidney disease and its complications. The structural similarity between indole derivatives and this compound suggests potential research interest in exploring its metabolic pathways and effects on human health (Watanabe et al., 2011).
Urease Inhibitors and Therapeutic Applications
The study of urease inhibitors highlights their potential in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Given the structural uniqueness of urea derivatives, compounds like this compound might offer new avenues for the development of urease inhibitors with reduced side effects and improved efficacy (Kosikowska & Berlicki, 2011).
Urea Utilization in Ruminants
In agricultural research, urea's role as a non-protein nitrogen source for ruminants has been extensively studied. This research informs strategies to improve the efficiency of urea utilization in animal diets, potentially influencing studies on urea derivatives for enhancing nitrogen use efficiency in livestock nutrition (Jin et al., 2018).
Urea in Drug Design
Urea derivatives play a crucial role in medicinal chemistry due to their unique hydrogen-binding capabilities, influencing drug-target interactions. This area of study emphasizes the potential of urea-based compounds, including this compound, in the design of new pharmaceuticals with improved selectivity and pharmacokinetic profiles (Jagtap et al., 2017).
特性
IUPAC Name |
1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-13(7-17,8-18)16-12(19)15-11-6-14-10-5-3-2-4-9(10)11/h2-6,14,17-18H,7-8H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZCDIPKSDVAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)NC(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

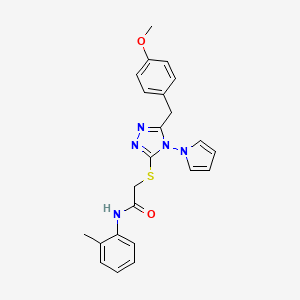
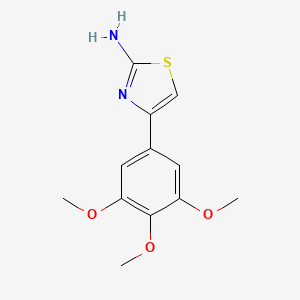
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methyl-3-nitrobenzoate](/img/structure/B2553532.png)
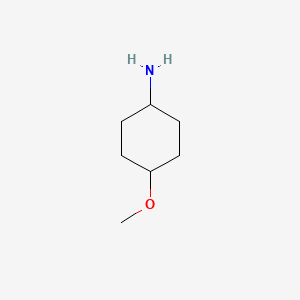
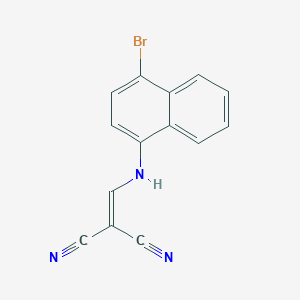
![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/no-structure.png)


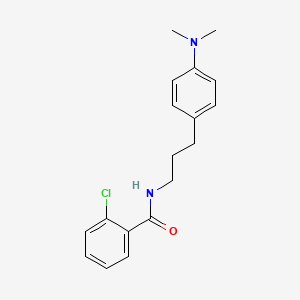
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)
![1-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)

